1-isopropyl-5-(methylsulfonyl)-1H-tetrazole
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Overview
Description
1-Isopropyl-5-(methylsulfonyl)-1H-tetrazole is a chemical compound that belongs to the tetrazole family Tetrazoles are a class of heterocyclic compounds containing a five-membered ring of four nitrogen atoms and one carbon atom This particular compound is characterized by the presence of an isopropyl group and a methylsulfonyl group attached to the tetrazole ring
Preparation Methods
The synthesis of 1-isopropyl-5-(methylsulfonyl)-1H-tetrazole can be achieved through several synthetic routes. One common method involves the reaction of isopropylamine with methylsulfonyl chloride to form the corresponding sulfonamide. This intermediate is then subjected to cyclization with sodium azide under appropriate conditions to yield the desired tetrazole compound. Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and solvent choice, to enhance yield and purity.
Chemical Reactions Analysis
1-Isopropyl-5-(methylsulfonyl)-1H-tetrazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfone derivatives.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide or thiol group.
Substitution: The tetrazole ring can undergo nucleophilic substitution reactions, where the isopropyl or methylsulfonyl groups are replaced by other substituents. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as amines or thiols. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-Isopropyl-5-(methylsulfonyl)-1H-tetrazole has found applications in various scientific research fields:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound has been studied for its potential antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development.
Industry: It is used in the production of specialty chemicals and as a precursor for materials with specific properties.
Mechanism of Action
The mechanism by which 1-isopropyl-5-(methylsulfonyl)-1H-tetrazole exerts its effects involves interactions with molecular targets and pathways. In biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific biochemical pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
1-Isopropyl-5-(methylsulfonyl)-1H-tetrazole can be compared with other tetrazole derivatives, such as:
1-Phenyl-5-(methylsulfonyl)-1H-tetrazole: Similar structure but with a phenyl group instead of an isopropyl group.
1-Isopropyl-5-(ethylsulfonyl)-1H-tetrazole: Similar structure but with an ethylsulfonyl group instead of a methylsulfonyl group.
1-Isopropyl-5-(methylthio)-1H-tetrazole: Similar structure but with a methylthio group instead of a methylsulfonyl group. The uniqueness of this compound lies in its specific substituents, which confer distinct chemical and biological properties compared to its analogs.
This comprehensive overview highlights the significance of this compound in various scientific and industrial applications. Its unique structure and reactivity make it a valuable compound for further research and development.
Properties
Molecular Formula |
C5H10N4O2S |
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Molecular Weight |
190.23 g/mol |
IUPAC Name |
5-methylsulfonyl-1-propan-2-yltetrazole |
InChI |
InChI=1S/C5H10N4O2S/c1-4(2)9-5(6-7-8-9)12(3,10)11/h4H,1-3H3 |
InChI Key |
PWPQJMLZOWRZBF-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)N1C(=NN=N1)S(=O)(=O)C |
Origin of Product |
United States |
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